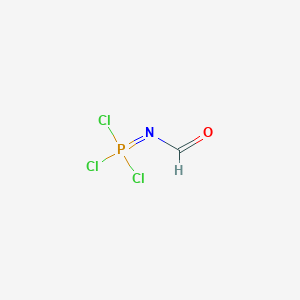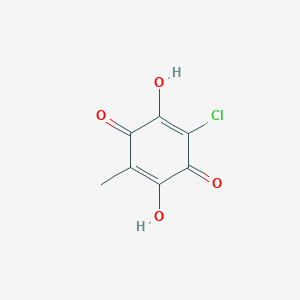
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C7H5ClO4. It belongs to the class of benzoquinones, which are known for their diverse chemical reactivity and applications in various fields. This compound is characterized by the presence of a chlorine atom, two hydroxyl groups, and a methyl group attached to the benzoquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone typically involves the chlorination of 3,6-dihydroxy-5-methyl-1,4-benzoquinone. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. It interacts with various molecular targets, including enzymes and cellular components, through electron transfer processes. These interactions can lead to the generation of reactive oxygen species (ROS) and other reactive intermediates, which can exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use as an oxidizing agent.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure but lacks the chlorine and methyl groups.
2,5-Di-tert-butyl-3,6-dihydroxy-1,4-benzoquinone: Contains bulky tert-butyl groups, affecting its reactivity.
Uniqueness
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone is unique due to the presence of the chlorine atom and methyl group, which influence its chemical reactivity and biological activity. These substituents can affect the compound’s redox potential, making it suitable for specific applications in research and industry.
Properties
CAS No. |
63647-58-5 |
|---|---|
Molecular Formula |
C7H5ClO4 |
Molecular Weight |
188.56 g/mol |
IUPAC Name |
2-chloro-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h9,12H,1H3 |
InChI Key |
XVNLZDRCJUNZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


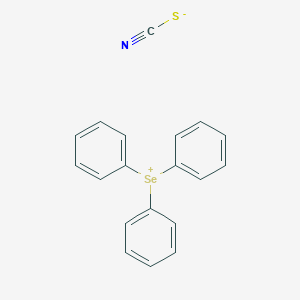



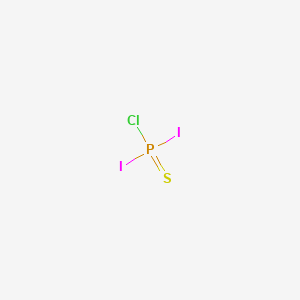
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)
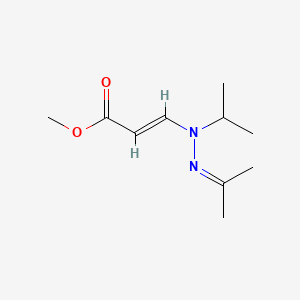
![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
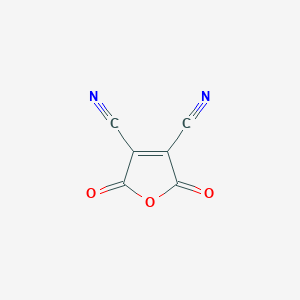
![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)
